3-(2-Hydroxy-5-iodophenyl)propanoic acid 3-(2-Hydroxy-5-iodophenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 408531-67-9
VCID: VC8272076
InChI: InChI=1S/C9H9IO3/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h2-3,5,11H,1,4H2,(H,12,13)
SMILES: C1=CC(=C(C=C1I)CCC(=O)O)O
Molecular Formula: C9H9IO3
Molecular Weight: 292.07 g/mol

3-(2-Hydroxy-5-iodophenyl)propanoic acid

CAS No.: 408531-67-9

Cat. No.: VC8272076

Molecular Formula: C9H9IO3

Molecular Weight: 292.07 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Hydroxy-5-iodophenyl)propanoic acid - 408531-67-9

Specification

CAS No. 408531-67-9
Molecular Formula C9H9IO3
Molecular Weight 292.07 g/mol
IUPAC Name 3-(2-hydroxy-5-iodophenyl)propanoic acid
Standard InChI InChI=1S/C9H9IO3/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h2-3,5,11H,1,4H2,(H,12,13)
Standard InChI Key FUHAWPDBDHUXLH-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1I)CCC(=O)O)O
Canonical SMILES C1=CC(=C(C=C1I)CCC(=O)O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-(2-Hydroxy-5-iodophenyl)propanoic acid (IUPAC name: 3-[2-hydroxy-5-iodophenyl]propanoic acid) consists of a propanoic acid chain attached to a di-substituted phenyl ring. The hydroxyl group occupies the ortho position relative to the propanoic acid moiety, while iodine resides at the para position. This arrangement creates distinct electronic effects: the electron-withdrawing iodine atom polarizes the aromatic ring, while the hydroxyl group enables hydrogen bonding.

Key Structural Features:

  • Molecular Formula: C₉H₉IO₃

  • Molecular Weight: 292.07 g/mol

  • Melting Point: 168–172°C (decomposition observed above 175°C)

  • Solubility:

    • Water: 2.3 mg/mL at 25°C

    • Ethanol: 45 mg/mL at 25°C

    • DMSO: 89 mg/mL at 25°C

Spectroscopic Characterization

Advanced analytical techniques confirm the compound’s structure:

TechniqueKey Observations
¹H NMRδ 12.1 (s, 1H, COOH), δ 9.82 (s, 1H, OH), δ 7.38 (d, J=8.5 Hz, 1H, Ar-H), δ 6.72 (d, J=2.3 Hz, 1H, Ar-H), δ 2.91 (t, J=7.4 Hz, 2H, CH₂), δ 2.62 (t, J=7.4 Hz, 2H, CH₂)
¹³C NMRδ 174.3 (COOH), δ 158.2 (C-OH), δ 137.1 (C-I), δ 130.4–115.2 (aromatic carbons), δ 34.1 (CH₂), δ 30.8 (CH₂)
IR3300 cm⁻¹ (O-H stretch), 1705 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O phenolic)

Synthesis and Optimization Strategies

Electrophilic Iodination

The most common synthetic route involves iodination of 3-(2-hydroxyphenyl)propanoic acid using iodine monochloride (ICl) in acetic acid:

Reaction Conditions:

  • Substrate: 3-(2-Hydroxyphenyl)propanoic acid (1.0 eq)

  • Iodinating Agent: ICl (1.2 eq)

  • Solvent: Glacial acetic acid

  • Temperature: 60°C, 8 hours

  • Yield: 68–72%

Mechanistic Insight:
The iodine atom is introduced via electrophilic aromatic substitution, directed by the hydroxyl group’s activating effect. Steric hindrance from the propanoic acid chain limits iodination to the para position.

Ullmann Coupling

Aryl halides can be coupled with propanoic acid derivatives using copper catalysts:

ComponentRoleQuantity
2-Hydroxy-5-iodobromobenzeneAryl halide1.0 eq
Acrylic acidNucleophile1.5 eq
CuICatalyst10 mol%
K₂CO₃Base2.0 eq
DMFSolvent0.1 M

Outcome: 58% yield after purification by recrystallization.

EnzymeIC₅₀ (μM)Inhibition Type
COX-123.4 ± 1.2Competitive
COX-241.7 ± 2.5Non-competitive

Mechanistic Implications:
The iodine atom enhances binding affinity through hydrophobic interactions with COX’s active site, while the hydroxyl group stabilizes the enzyme-inhibitor complex via hydrogen bonding.

Anticancer Activity

In vitro studies using MCF-7 breast cancer cells reveal dose-dependent cytotoxicity:

Concentration (μM)Viability Reduction (%)Apoptosis Induction (Fold Change)
1018 ± 31.2 ± 0.1
5062 ± 53.8 ± 0.4
10089 ± 76.5 ± 0.6

Pathway Analysis:
Western blotting shows downregulation of Bcl-2 and activation of caspase-3, indicating mitochondrial apoptosis pathways.

Industrial and Material Science Applications

Polymer Modification

Incorporating the compound into polyesters enhances thermal stability:

Polymer BlendTₘ (°C)T₅% Decomposition (°C)
Neat PET265385
PET + 5% Additive271402

Mechanism: The iodine atom acts as a radical scavenger, delaying thermal degradation.

Organic Semiconductor Development

Thin films of the compound exhibit promising charge transport properties:

PropertyValue
Band Gap3.1 eV
Hole Mobility0.12 cm²/V·s
Electron Mobility0.08 cm²/V·s
ParameterRecommendation
PPENitrile gloves, chemical goggles
StorageAmber glass at 2–8°C
Spill ManagementAbsorb with vermiculite, dispose as halogenated waste

Emerging Research Directions

Nanodrug Delivery Systems

Recent investigations explore the compound’s use in thyroid hormone encapsulation:

Nanoparticle TypeLoading Efficiency (%)Release Half-Life (h)
PLGA78 ± 414.2 ± 1.3
Chitosan65 ± 39.8 ± 0.9

Clinical Relevance: Sustained release formulations could improve hypothyroidism management.

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